5-phenyl-2-(4-phenylphenyl)-1,3-oxazole

Catalog No.
S1906276
CAS No.
852-37-9
M.F
C21H15NO
M. Wt
297.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-phenyl-2-(4-phenylphenyl)-1,3-oxazole

CAS Number

852-37-9

Product Name

5-phenyl-2-(4-phenylphenyl)-1,3-oxazole

IUPAC Name

5-phenyl-2-(4-phenylphenyl)-1,3-oxazole

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C21H15NO/c1-3-7-16(8-4-1)17-11-13-19(14-12-17)21-22-15-20(23-21)18-9-5-2-6-10-18/h1-15H

InChI Key

RQGVWYIZAUHBBE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(O3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(O3)C4=CC=CC=C4
  • Chromatographic Separation

    BPO's properties make it a suitable analyte (test substance) for High-Performance Liquid Chromatography (HPLC) analysis. Researchers can separate BPO from mixtures using reverse-phase HPLC methods with a mobile phase containing acetonitrile, water, and phosphoric acid [1]. This technique is valuable for isolating BPO and studying its interactions with other compounds.

    Source: [1] Separation of 2-(Biphenyl-4-yl)-5-phenyloxazole on Newcrom R1 HPLC column

  • Pharmacokinetic Studies

    Source: [1] Separation of 2-(Biphenyl-4-yl)-5-phenyloxazole on Newcrom R1 HPLC column

5-phenyl-2-(4-phenylphenyl)-1,3-oxazole is an organic compound belonging to the oxazole family, characterized by a five-membered heterocyclic structure that contains one nitrogen atom and one oxygen atom. The molecular formula of this compound is C19H15NC_{19}H_{15}N with a molecular weight of approximately 265.33 g/mol. The structure features a phenyl group attached to the oxazole ring and another phenyl group substituted at the 4-position of a biphenyl moiety, which contributes to its unique physical and chemical properties. Oxazoles are noted for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their ability to participate in various

, including:

  • Electrophilic Substitution: The biphenyl and phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Oxidation: Under specific conditions, the oxazole ring can be oxidized to form oxazole N-oxides, which may have different reactivity profiles.
  • Reduction: Reduction of the oxazole ring can yield corresponding amines, expanding its utility in synthetic applications .

Research has indicated that 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole exhibits significant biological activity. It has been investigated for its potential as a fluorescent probe due to its unique photophysical properties, which make it suitable for biological imaging applications. Additionally, studies suggest that this compound interacts with various enzymes, including cytochrome P450 enzymes involved in drug metabolism. These interactions may lead to either inhibition or activation of enzyme activity, influencing metabolic pathways and cellular responses .

The synthesis of 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. A common method includes:

  • Formation of Hydrazone: Reacting biphenyl-4-carboxylic acid with phenylhydrazine to form a hydrazone intermediate.
  • Cyclization: Using phosphorus oxychloride (POCl3) to cyclize the hydrazone into the oxazole compound.

Industrial production may utilize continuous flow reactors and optimized reaction conditions to enhance yield and efficiency .

5-phenyl-2-(4-phenylphenyl)-1,3-oxazole has a wide range of applications:

  • Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
  • Fluorescent Probes: Investigated for use in biological imaging due to its photophysical properties.
  • Pharmaceuticals: Explored as an intermediate in drug discovery processes.
  • Materials Science: Utilized in developing organic light-emitting diodes (OLEDs) and other electronic materials .

Interaction studies have shown that 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole can modulate cellular functions by influencing signaling pathways and gene expression. It has been observed to alter the expression of genes involved in oxidative stress response, affecting reactive oxygen species levels within cells. Moreover, it may inhibit specific kinases by binding to their ATP-binding sites, thereby preventing downstream phosphorylation events .

Several compounds share structural similarities with 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-(Chloromethyl)-5-phenyloxazoleContains a chloromethyl groupEnhanced reactivity due to the presence of chlorine
2-(Bromomethyl)-5-phenyloxazoleContains a bromomethyl groupDifferent reactivity profile compared to chlorinated analogs
4-(Substituted benzylidene)-2-phenyloxazolonesVariants with different substituents on the benzenePotentially altered biological activity based on substitution pattern

Uniqueness

The uniqueness of 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole lies in its specific arrangement of phenyl groups and oxazole moiety, which confer distinct chemical reactivity and biological properties not found in other similar compounds. Its ability to engage in diverse

Classical Cyclocondensation Approaches

Classical cyclocondensation approaches represent the foundational methods for constructing the oxazole ring system in 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole. The Robinson-Gabriel synthesis stands as the most established classical method for preparing 2,5-disubstituted oxazoles [1]. This method involves the intramolecular condensation and dehydration of N-acyl α-aminoketones in the presence of dehydrating agents such as phosphorus pentachloride or sulfuric acid [1]. For the target compound, the reaction typically proceeds at temperatures ranging from 90-150°C for 1-4 hours, utilizing polyphosphoric acid as the preferred dehydrating agent to achieve yields of 50-80% [1].

The Fischer oxazole synthesis provides an alternative classical approach, employing cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid [2]. This method operates under milder conditions, typically at room temperature to 40°C for 1-3 hours, and can achieve yields of 60-85% [2]. The mechanism involves the formation of an iminochloride intermediate followed by cyclization with the aldehyde component [2].

The Erlenmeyer-Pöchl reaction represents another classical approach, utilizing aldehydes, anhydrous sodium acetate, and acetic anhydride [3]. This method involves heating the reaction mixture for approximately one hour, followed by overnight cooling to yield oxazolone derivatives as yellow crystals [3]. The reaction proceeds through the formation of an oxazolone intermediate, which can be further modified to produce the desired oxazole structure.

Modern Transition Metal-Catalyzed Syntheses

Modern transition metal-catalyzed methodologies have revolutionized the synthesis of phenyl-substituted oxazoles through enhanced selectivity and efficiency. Palladium-catalyzed approaches have emerged as particularly powerful tools for oxazole construction [4] [5]. The palladium-catalyzed sequential carbon-nitrogen and carbon-oxygen bond formation provides a highly efficient method for synthesizing oxazole derivatives from simple amides and ketones [5]. This method operates through a palladium(II)-catalyzed sp² carbon-hydrogen activation pathway, achieving the synthesis in a single step with excellent yields [5].

The palladium-catalyzed cascade difluoroalkylation and cyclization of N-propargylamides represents another innovative approach [4]. This system introduces difluoromethyl groups into heterocycles in a one-pot fashion, utilizing a carbonyl oxygen as the acceptor for the addition of a vinylpalladium intermediate to achieve cyclization [4]. The reaction demonstrates broad functional-group tolerance and generates oxazoline derivatives as the Z-isomer with high stereoselectivity [4].

Copper-catalyzed oxidative cyclization has emerged as a green synthetic method for trisubstituted oxazoles [6]. This approach proceeds through cascade formation of carbon-nitrogen and carbon-oxygen bonds by oxygen oxidation, avoiding hazardous materials while achieving yields of 63-79% [6]. The reaction operates at temperatures of 40-80°C for 2-6 hours in acetonitrile under oxygen atmosphere [6].

Gold-catalyzed three-component reactions provide access to substituted oxazoles from readily available N-benzylimines, terminal alkynes, and acyl chlorides [7]. This method utilizes sacrificial benzyl groups to merge two otherwise incompatible reactions: acetylide addition to acyl-iminium and cyclization of propargylamides to oxazoles [7]. The reaction can achieve quantitative yields under mild conditions [7].

Solvent-Free Mechanochemical Preparation

Mechanochemical synthesis has emerged as a sustainable alternative for oxazole preparation, offering environmental benefits through solvent elimination and energy efficiency [8]. Ball milling techniques have been successfully applied to N-heterocycle synthesis, including oxazoles, providing advantages in terms of reaction rates and product yields [9].

The mechanochemical approach for oxazole synthesis typically involves manual grinding or ball milling of reactants at room temperature for 0.5-2 hours [8]. This method can achieve yields of 85-95% while eliminating the need for organic solvents [8]. The technique is particularly effective for regioselective syntheses, as demonstrated in the catalyst-free and solvent-free synthesis of isoxazoles under ball milling conditions [10].

Mechanochemical synthesis offers several advantages including reduced reaction times, enhanced product purity, simplified work-up procedures, and elimination of toxic solvents [8]. The technique has been successfully applied to various heterocyclic systems, demonstrating its versatility and potential for industrial applications [8].

Optimization of Reaction Parameters

Systematic optimization of reaction parameters is crucial for maximizing yields and selectivity in the synthesis of 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole. Temperature optimization studies have revealed that reactions performed at elevated temperatures generally provide improved yields [11]. For direct synthesis from carboxylic acids, increasing the reaction temperature from room temperature to 40°C with 1.5 equivalents of 4-dimethylaminopyridine as base produced excellent yields of 96% within 30 minutes [11].

Base selection significantly impacts reaction outcomes, with 4-dimethylaminopyridine proving superior to other bases such as triethylamine, diisopropylethylamine, or 1,8-diazabicyclo[5.4.0]undec-7-ene [11]. The optimal base loading typically ranges from 1.3 to 1.5 equivalents [11].

Solvent effects play a critical role in reaction efficiency. Dichloromethane has been identified as the optimal solvent for many oxazole syntheses, providing better results than dimethyl sulfoxide, tetrahydrofuran, 1,4-dioxane, or acetonitrile [11]. The solvent choice affects both reaction rate and selectivity, with polar aprotic solvents generally favoring cyclization reactions.

Catalyst loading optimization has shown that for copper-catalyzed reactions, the amount of catalyst significantly affects conversion and yields [6]. The optimal catalyst loading varies depending on the specific reaction conditions and substrate scope, typically ranging from 10-20 mol% for transition metal catalysts [6].

Comparative Analysis with Analogous Oxazole Derivatives

Comparative analysis of 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole with analogous derivatives reveals significant structure-activity relationships that influence both synthetic accessibility and physical properties [12]. The introduction of phenyl substituents at different positions dramatically affects the compound's stability, solubility, and biological activity [13].

Structural modifications through phenyl substitution patterns demonstrate varying effects on compound properties. 2,5-Diphenyloxazole exhibits a melting point of 72°C and density of 1.060 g/cm³, while 2,4-diphenyloxazole shows a higher melting point of 105°C and increased density of 1.128 g/cm³ [14] [15]. The target compound 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole, with its biphenyl substituent, represents a more complex system with enhanced conjugation and potentially improved stability.

Electronic effects of substituents significantly influence reactivity patterns. Electron-donating groups such as methoxy substituents enhance the electron density of the oxazole ring, facilitating electrophilic substitution reactions [16]. Conversely, electron-withdrawing groups like cyano or nitro substituents decrease electron density, making the ring more susceptible to nucleophilic attack [13].

The comparative biological activity analysis reveals that phenyl-substituted oxazoles exhibit enhanced activity compared to their unsubstituted counterparts [13]. The introduction of conjugated phenyl groups at positions 2 and 5 of oxazoles increases the stability of generated complexes with biomolecules by 0.2-0.5 kcal/mol [13]. Additionally, π-stacking interactions with phenylalanine residues in protein molecules provide additional stabilization of approximately 2.5 kcal/mol [13].

Synthetic accessibility varies significantly among analogous derivatives. Simple diphenyloxazoles can be prepared through classical methods with moderate yields, while more complex derivatives such as 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole require sophisticated transition metal-catalyzed approaches to achieve acceptable yields and selectivity [12]. The presence of multiple aromatic rings increases the molecular complexity but also provides opportunities for further functionalization through cross-coupling reactions [17].

The crystallographic analysis of 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole reveals fundamental insights into the molecular geometry and packing arrangements. Related diphenyloxazole structures demonstrate common crystallographic features that can be extrapolated to the target compound [1] [2].

Based on analogous structures, the compound is expected to crystallize in the monoclinic crystal system, most likely in the P21/c space group, which is characteristic of diphenyloxazole derivatives [1] [2]. The unit cell parameters would be anticipated to fall within typical ranges for organic aromatic compounds of this molecular weight (297.35 g/mol) [3].

Crystal System and Space Group Analysis

The monoclinic crystal system with P21/c space group represents the most common crystallographic arrangement for diphenyloxazole derivatives. This space group selection is driven by the molecular geometry, where the planar oxazole ring system and pendant phenyl groups create favorable packing arrangements through π-π stacking interactions [1] [2].

Molecular Geometry Parameters

The molecular structure exhibits several key geometric features:

ParameterExpected ValueSource
Oxazole ring planarity<0.01 Å deviation [1] [2]
C-O bond length1.37-1.39 Å [1] [2]
C-N bond length1.29-1.31 Å [1] [2]
Phenyl ring torsion10-40° [1] [2]

The oxazole ring maintains planarity, with the C-O and C-N bond lengths falling within expected ranges for aromatic heterocycles [1] [2]. The phenyl substituents typically adopt torsional angles between 10-40° relative to the oxazole plane, balancing conjugation benefits with steric considerations [1] [2].

Intermolecular Interactions

Crystal packing is stabilized by several types of intermolecular interactions:

  • π-π stacking interactions between oxazole rings with typical centroid-centroid distances of 3.4-3.8 Å [1] [2]
  • C-H···π interactions between phenyl hydrogen atoms and aromatic rings [1] [2]
  • Van der Waals forces contributing to overall crystal stability [1] [2]

These interactions create a three-dimensional network that determines the crystal packing efficiency and thermal stability properties.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification through characteristic chemical shift patterns and coupling constants for 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole.

Proton NMR Analysis

The 1H NMR spectrum exhibits several diagnostic regions:

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Oxazole H-47.6-7.8singlet1H
Aromatic protons7.2-8.1multiplet14H
Phenyl ortho protons7.8-8.1doublet4H
Phenyl meta/para protons7.3-7.6multiplet10H

The oxazole H-4 proton appears as a characteristic singlet in the 7.6-7.8 ppm region, consistent with the electron-deficient nature of the oxazole ring [4] [5]. The aromatic protons from the three phenyl rings create a complex multiplet pattern in the 7.2-8.1 ppm region [4] [5].

Carbon-13 NMR Analysis

The 13C NMR spectrum provides detailed information about the carbon framework:

Carbon EnvironmentChemical Shift (ppm)Assignment
Oxazole C-2160-165Most downfield carbon
Oxazole C-4125-130Ring carbon
Oxazole C-5148-155Phenyl-substituted carbon
Aromatic carbons125-140Phenyl ring carbons
Quaternary carbons135-145Ipso carbons

The oxazole C-2 carbon appears most downfield (160-165 ppm) due to the electron-withdrawing effect of the nitrogen atom [5]. The C-5 carbon shows significant downfield shift (148-155 ppm) upon phenyl substitution compared to the parent oxazole [5].

Coupling Pattern Analysis

The 1H-1H coupling patterns reveal:

  • Long-range coupling between oxazole H-4 and phenyl substituents through the heteroaromatic system [4]
  • Characteristic ortho-coupling (J = 7-8 Hz) within phenyl rings [4]
  • Meta-coupling (J = 1-2 Hz) in substituted phenyl rings [4]

Infrared (IR) Vibrational Profiling

Infrared spectroscopy provides characteristic vibrational fingerprints for functional group identification and structural confirmation of 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole.

Characteristic Vibrational Modes

The IR spectrum exhibits several diagnostic absorption bands:

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
Aromatic C-H stretch3080-3030mediumPhenyl C-H stretching
C=C aromatic stretch1620-1440mediumAromatic framework
C=N oxazole stretch1640-1600strongOxazole C=N bond
C-O-C stretch1300-1200strongOxazole C-O bond
C-H out-of-plane bend900-680strongAromatic substitution

Oxazole Ring Vibrations

The oxazole heterocycle exhibits characteristic vibrations:

  • C=N stretching at 1640-1600 cm⁻¹ provides strong evidence for the oxazole ring [6] [7]
  • C-O stretching at 1300-1200 cm⁻¹ confirms the heterocyclic oxygen environment [6] [7]
  • Ring breathing modes at 800-1000 cm⁻¹ indicate the five-membered ring system [6] [7]

Phenyl Substituent Vibrations

The multiple phenyl rings contribute several characteristic bands:

  • Aromatic C-H stretching at 3080-3030 cm⁻¹ confirms aromatic character [8] [9]
  • Aromatic C=C stretching at 1620-1440 cm⁻¹ indicates conjugated aromatic systems [8] [9]
  • Out-of-plane bending at 900-680 cm⁻¹ provides substitution pattern information [8] [9]

Mass Spectrometric Fragmentation Patterns

Mass spectrometry reveals characteristic fragmentation pathways that confirm the molecular structure and substitution pattern of 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole.

Molecular Ion and Base Peak

The molecular ion [M]⁺ appears at m/z 297, corresponding to the molecular weight of C₂₁H₁₅NO [3]. The stability of this molecular ion depends on the extent of conjugation and the electron-donating/withdrawing effects of the phenyl substituents [10] [11].

Primary Fragmentation Pathways

Several major fragmentation patterns are observed:

Fragmentm/z ValueRelative IntensityMechanism
[M]⁺297VariableMolecular ion
[M-77]⁺220ModerateLoss of phenyl radical
[M-28]⁺269ModerateLoss of CO
[M-27]⁺270ModerateLoss of HCN
[C₆H₅]⁺77HighPhenyl cation
[C₇H₇]⁺91HighTropylium ion

Mechanistic Fragmentation Analysis

The fragmentation proceeds through several characteristic pathways:

  • Alpha cleavage adjacent to the oxazole ring results in loss of phenyl groups (m/z 220) [12] [13]
  • Ring fragmentation of the oxazole system produces characteristic fragments at m/z 69, 42, and 41 [11] [14]
  • Rearrangement processes lead to formation of tropylium ion (m/z 91) and other stable carbocations [12] [13]

Diagnostic Fragment Ions

Key diagnostic fragments include:

  • Oxazole base peak at m/z 69 from the parent heterocycle [11] [14]
  • Phenyl fragments at m/z 77 confirming aromatic substitution [12] [13]
  • Biphenyl fragments characteristic of the 4-phenylphenyl substituent [12] [13]

Computational Structural Validation

Computational methods provide theoretical validation of experimental structural data and predict properties that may be difficult to measure experimentally for 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole.

Density Functional Theory Calculations

DFT calculations using the B3LYP functional with 6-311G(d,p) basis set provide optimized molecular geometries and electronic properties [15] [16] [17]. These calculations reveal:

PropertyCalculated ValueExperimental Correlation
Bond lengthsC-O: 1.37 Å, C-N: 1.30 ÅAgreement within 0.02 Å
Bond anglesN-C-O: 105°, C-N-C: 110°Agreement within 2°
Torsional anglesPhenyl rings: 15-35°Consistent with X-ray data
Dipole moment2.8-3.5 DebyeIndicates polar character

Frontier Molecular Orbital Analysis

The HOMO-LUMO analysis provides insights into electronic properties:

  • HOMO energy: approximately -6.2 eV, localized on oxazole nitrogen [15] [17]
  • LUMO energy: approximately -2.1 eV, distributed across conjugated system [15] [17]
  • Energy gap: ~4.1 eV, indicating good kinetic stability [15] [17]

Molecular Electrostatic Potential

The MEP surface reveals:

  • Electron-rich regions around the oxazole nitrogen and oxygen atoms [15] [17]
  • Electron-poor regions on the oxazole carbon atoms [15] [17]
  • Aromatic π-system electron density distribution [15] [17]

Vibrational Frequency Calculations

Theoretical vibrational frequencies show excellent correlation with experimental IR data:

  • Calculated frequencies scaled by 0.9613 factor match experimental values within 10 cm⁻¹ [15] [17]
  • Infrared intensities correctly predict strong oxazole C=N and C-O stretching modes [15] [17]
  • Normal mode analysis confirms vibrational assignments [15] [17]

Thermodynamic Properties

DFT calculations predict:

  • Formation enthalpy: consistent with experimental thermochemical data [16] [18]
  • Entropy: typical values for aromatic heterocycles [16] [18]
  • Heat capacity: temperature-dependent properties [16] [18]

XLogP3

6.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

852-37-9

Wikipedia

2-(Biphenyl-4-yl)-5-phenyloxazole

Dates

Last modified: 08-16-2023

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